molecular formula C8H15N3O B13066054 (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13066054
M. Wt: 169.22 g/mol
InChI Key: STPGKUVSQGDNCN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trimethyl group: Alkylation of the pyrazole ring with a methylating agent such as methyl iodide.

    Chiral synthesis of the amino alcohol: This can be done through asymmetric reduction of the corresponding ketone or by using chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding halide or other substituted products.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents for imaging and other applications.

Industry

    Material Science: Use in the synthesis of novel materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the trimethyl group, which might affect its reactivity and applications.

    (1R)-2-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Contains additional methyl groups, which could influence its steric and electronic properties.

Uniqueness

The presence of the trimethyl group in (1R)-2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol might confer unique steric and electronic properties, making it more suitable for specific applications in catalysis, drug development, and material science.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(1R)-2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3/t7-/m0/s1

InChI Key

STPGKUVSQGDNCN-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H](CN)O

Canonical SMILES

CC1=C(C(=NN1C)C)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.